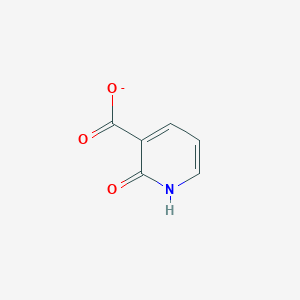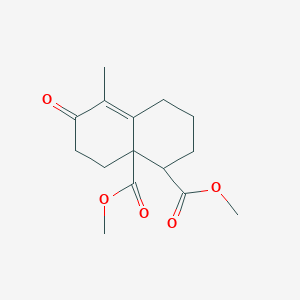
2-Hydroxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxynicotinic acid, specifically 6-hydroxynicotinic acid, is a monohydroxypyridine that is the 6-hydroxy derivative of nicotinic acid. It is a compound of interest due to its role in various biochemical pathways, particularly in the degradation of nicotinic acid by aerobic bacteria .
Méthodes De Préparation
2-Hydroxynicotinic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of nicotinic acid. For instance, nicotinic acid can be converted to 6-hydroxynicotinate using nicotinate dehydrogenase, an enzyme found in certain Pseudomonas species . Another method involves the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid, followed by refluxing and extraction .
Analyse Des Réactions Chimiques
2-Hydroxynicotinic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-Hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of drugs, pesticides, and intermediate chemicals.
Mécanisme D'action
The mechanism of action of hydroxynicotinate involves its role as a substrate for specific enzymes. For example, 6-hydroxynicotinate 3-monooxygenase catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, with concomitant oxidation of NADH . This reaction involves the formation of a charge-transfer complex intermediate and the involvement of C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates .
Comparaison Avec Des Composés Similaires
2-Hydroxynicotinic acid can be compared with other similar compounds such as:
Nicotinate (Nicotinic Acid): The parent compound from which hydroxynicotinate is derived.
2,5-Dihydroxypyridine: A product of the oxidation of hydroxynicotinate.
2,6-Dihydroxynicotinate: A further hydroxylated derivative of hydroxynicotinate.
This compound is unique due to its specific role in the degradation pathways of nicotinic acid and its involvement in various biochemical reactions that are not shared by all its derivatives.
Propriétés
Formule moléculaire |
C6H4NO3- |
|---|---|
Poids moléculaire |
138.1g/mol |
Nom IUPAC |
2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1 |
Clé InChI |
UEYQJQVBUVAELZ-UHFFFAOYSA-M |
SMILES |
C1=CNC(=O)C(=C1)C(=O)[O-] |
SMILES canonique |
C1=CNC(=O)C(=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)

![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)
![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)


![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B372408.png)


![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)

![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)
